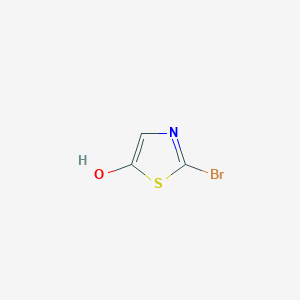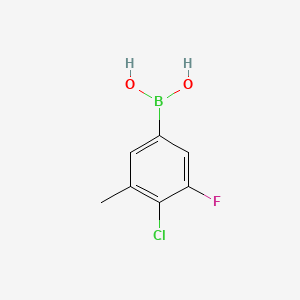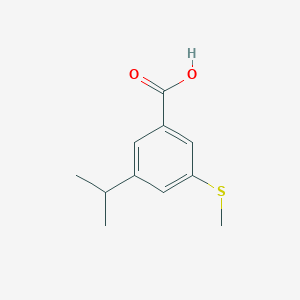
3-Isopropyl-5-(methylthio)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-5-(methylthio)benzoic acid is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.3 g/mol . This compound is characterized by the presence of an isopropyl group and a methylthio group attached to a benzoic acid core. It is a solid at room temperature and is used in various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of 3-Isopropyl-5-(methylthio)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction. In this process, methyl 3,5-dimethoxybenzoate is mixed with a sulfuric acid solution, isopropanol, and chlorosulfonic acid to undergo alkylation, resulting in the formation of this compound . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3-Isopropyl-5-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. For example, nitration using nitric acid and sulfuric acid can introduce a nitro group.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-5-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Wirkmechanismus
The mechanism of action of 3-Isopropyl-5-(methylthio)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3-Isopropyl-5-(methylthio)benzoic acid can be compared with other similar compounds such as:
3-Isopropylbenzoic acid: Lacks the methylthio group, resulting in different chemical properties and reactivity.
5-Methylthio-2-nitrobenzoic acid: Contains a nitro group instead of an isopropyl group, leading to different applications and reactivity.
3-Isopropyl-4-methylbenzoic acid: The position of the methyl group differs, affecting its chemical behavior.
The uniqueness of this compound lies in its specific functional groups and their positions on the aromatic ring, which confer distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C11H14O2S |
|---|---|
Molekulargewicht |
210.29 g/mol |
IUPAC-Name |
3-methylsulfanyl-5-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C11H14O2S/c1-7(2)8-4-9(11(12)13)6-10(5-8)14-3/h4-7H,1-3H3,(H,12,13) |
InChI-Schlüssel |
QNQIFBNGHWFDEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1)SC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-oxo-3-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid](/img/structure/B14026618.png)



![N-(2-(((3S,4S)-1-(4-(benzo[d][1,3]dioxol-5-yl)cyclohex-3-en-1-yl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide-rel](/img/structure/B14026644.png)

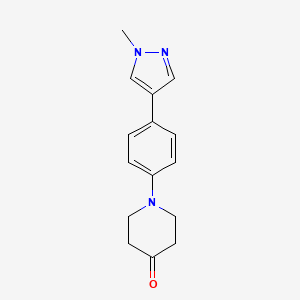
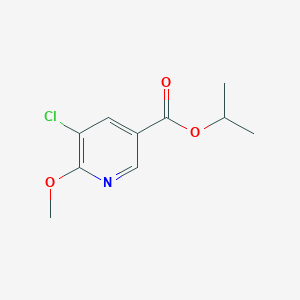
![[1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride](/img/structure/B14026674.png)


